紫杉宁

描述

Taxagifine is a natural product found in Taxus cuspidata, Taxus, and other organisms with data available.

科学研究应用

紫杉宁作为一种紫杉烷

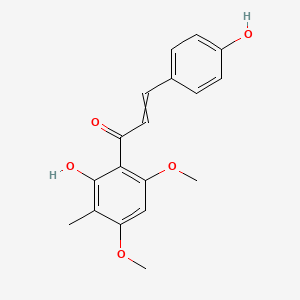

紫杉宁是从紫杉中分离出来的一种紫杉烷 {svg_1}. 紫杉烷是一类二萜类化合物。它们最初是从紫杉属植物(红豆杉)中发现的,并具有紫杉二烯核心。它们被广泛用作化疗药物。紫杉环复合物可以在许多相关化合物中看到,例如多西他赛,一种半合成紫杉醇类似物。

抗肿瘤活性

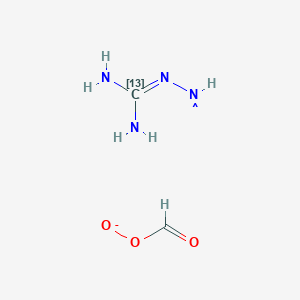

紫杉宁与其他紫杉烷一样,具有潜在的抗肿瘤活性 {svg_2}. 抗肿瘤药物是用于阻止恶性细胞发育、生长或增殖的药物。

抗病毒活性

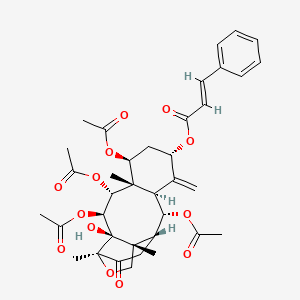

紫杉宁已显示出潜在的抗病毒活性,特别是针对虫媒病毒 {svg_3}. 虫媒病毒是一类由节肢动物媒介传播的病毒。虫媒病毒一词是首字母缩略词(节肢动物传播的病毒)。

抗真菌活性

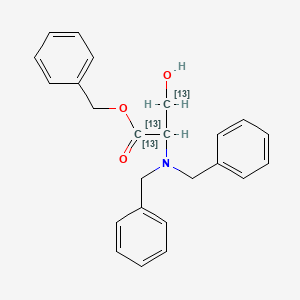

紫杉宁也表现出抗真菌活性 {svg_4}. 抗真菌药物是用于限制或阻止酵母和其他真菌生物生长的药物。

血管生成刺激剂

已发现紫杉宁刺激血管生成 {svg_5}. 血管生成是新血管从已存在血管中形成的生理过程。

呼吸兴奋剂

紫杉宁已被确定为一种呼吸兴奋剂 {svg_6}. 兴奋剂是作为呼吸兴奋剂的药物。它们用于治疗呼吸抑制和其他呼吸系统疾病。

抗过敏活性

紫杉宁已证明具有抗过敏活性 {svg_7}. 抗过敏药物是用于预防或缓解过敏症状的药物。

从中国红豆杉中分离

紫杉宁已从中国红豆杉的叶子和茎中分离出来 {svg_8}. 这表明它在植物生物化学研究和植物药开发中的潜在用途。

安全和危害

作用机制

Target of Action

Taxagifine is a taxane isolated from the Taxus species

Mode of Action

This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Taxagifine is a derivative of taxadiene, which is a key intermediate in the biosynthesis of taxanes . The selective oxidation of C5, C10, and C13 in taxadiene leads to higher taxane oxidation levels

Pharmacokinetics

The chemical formula of taxagifine is c37h44o13, and its molar mass is 696746 g·mol−1 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

One study suggests that taxanes isolated from the taxus species can inhibit superoxide generation, tyrosyl or serine/threonine phosphorylation, and translocation of cytosolic compounds to the cell membrane in human neutrophils

Action Environment

For instance, environmental protection taxes have been shown to improve green total factor productivity , which could potentially influence the production and action of Taxagifine.

生化分析

Biochemical Properties

Taxagifine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, taxagifine has been shown to inhibit the activity of microtubule-associated proteins, which are essential for cell division and stability. This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis. Additionally, taxagifine binds to tubulin, preventing its polymerization and thereby inhibiting mitosis .

Cellular Effects

Taxagifine exerts significant effects on various cell types and cellular processes. In cancer cells, taxagifine induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Furthermore, taxagifine influences cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

At the molecular level, taxagifine exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Taxagifine also modulates the expression of various genes involved in cell survival, proliferation, and apoptosis, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taxagifine change over time. Initially, taxagifine exhibits high stability and potency, effectively inhibiting cell proliferation and inducing apoptosis. Prolonged exposure to taxagifine can lead to the development of resistance in some cell lines. Additionally, taxagifine undergoes metabolic degradation, resulting in the formation of less active metabolites. Long-term studies have shown that taxagifine can cause sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of taxagifine vary with different dosages in animal models. At low doses, taxagifine exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, taxagifine can cause adverse effects, such as hepatotoxicity and myelosuppression. Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity. These findings highlight the importance of optimizing the dosage of taxagifine for therapeutic applications .

Metabolic Pathways

Taxagifine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites. These metabolites are further conjugated with glucuronic acid and excreted in the urine. Taxagifine also affects metabolic flux by inhibiting key enzymes involved in glycolysis and promoting oxidative phosphorylation. This shift in metabolic pathways contributes to its anticancer effects by reducing the energy supply to cancer cells .

Transport and Distribution

Taxagifine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and active transport mediated by specific transporters. Once inside the cells, taxagifine binds to intracellular proteins and accumulates in the cytoplasm and nucleus. This localization allows taxagifine to exert its effects on microtubules and other cellular targets. Additionally, taxagifine is distributed to various tissues, including the liver, kidneys, and lungs, where it undergoes metabolism and excretion .

Subcellular Localization

Taxagifine exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with microtubules and disrupts their dynamics. Taxagifine also accumulates in the nucleus, where it modulates gene expression and induces apoptosis. The subcellular localization of taxagifine is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

属性

IUPAC Name |

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCUWQFKTUBVLA-PGBLWRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O13 | |

| Record name | Taxagifine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Taxagifine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336359 | |

| Record name | Taxagifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81489-69-2 | |

| Record name | Taxagifine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081489692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxagifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXAGIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6F6Z86DFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Taxagifine and where is it found?

A1: Taxagifine is a naturally occurring taxane diterpenoid primarily isolated from various species of yew trees, notably Taxus baccata, Taxus cuspidata, and Taxus media [, , ]. It was first identified as a new taxane derivative from Taxus baccata L. [].

Q2: What is the chemical structure of Taxagifine?

A2: Taxagifine possesses a unique structure among taxanes, characterized by a 12β,16β-epoxy-11β-hydroxy-12,12-dihydrotaxinin E core []. While its exact molecular formula and weight might vary slightly depending on the specific derivative, the core structure remains consistent.

Q3: Has Taxagifine demonstrated any biological activity?

A3: Research indicates that Taxagifine, alongside other tricyclic diterpenoids isolated from Taxus media var. Hicksii, exhibited the ability to suppress superoxide generation induced by various stimuli in human neutrophils. This suggests potential anti-inflammatory properties []. Additionally, a study exploring the transformation of Taxagifine led to the development of a novel paclitaxel (Taxol®) / docetaxel (Taxotere®) derivative, highlighting its potential as a precursor for novel anti-cancer agents [].

Q4: Are there any studies on the structure-activity relationship (SAR) of Taxagifine?

A4: While specific SAR studies focusing solely on Taxagifine are limited in the provided literature, research has investigated the impact of structural modifications on the activity of related taxanes like paclitaxel and docetaxel. These studies provide valuable insights into how alterations in the taxane core structure can influence their biological activity and could guide future SAR studies on Taxagifine [, ].

Q5: Are there any known analytical methods for identifying and quantifying Taxagifine?

A5: Researchers often employ a combination of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify Taxagifine from plant extracts [, , ]. Structural characterization is typically achieved through spectroscopic analyses, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , ].

Q6: What is the current research focus regarding Taxagifine?

A6: Currently, research on Taxagifine appears to be in its early stages. Scientists are focusing on isolating and characterizing Taxagifine and its derivatives from various yew species [, ]. The isolation of Taxagifine from rooted cuttings of Taxus canadensis suggests potential differences in taxane production between mature trees and cuttings, opening avenues for further investigation into its biosynthesis and potential applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate](/img/structure/B1150483.png)